6-Fluoro-1H-indole-2-carbonyl chloride
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Overview
Description
6-Fluoro-1H-indole-2-carbonyl chloride is a halogenated indole derivative. Indole derivatives are significant due to their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 6th position and a carbonyl chloride group at the 2nd position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-indole-2-carbonyl chloride typically involves the halogenation of indole derivatives. One common method is the nitration of indoline, followed by reduction and subsequent chlorination to introduce the carbonyl chloride group . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the halogenation and chlorination steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their biological and chemical properties.
Scientific Research Applications
6-Fluoro-1H-indole-2-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 6-Fluoro-1H-indole-2-carbonyl chloride involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
6-Fluoro-5-methoxy-1H-indole: Contains a methoxy group at the 5th position, altering its chemical properties.
Uniqueness
6-Fluoro-1H-indole-2-carbonyl chloride is unique due to the presence of both a fluorine atom and a carbonyl chloride group, which impart distinct reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in scientific research.
Properties
IUPAC Name |
6-fluoro-1H-indole-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-9(13)8-3-5-1-2-6(11)4-7(5)12-8/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBNECVKICWBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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